4-Methyl-6-nitro-1H-indole
Description
The Indole (B1671886) Nucleus: A Foundational Heterocycle in Organic Synthesis
The indole nucleus, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. chemdiv.com This structural motif is not only prevalent in a vast array of natural products, such as the amino acid tryptophan and the neurotransmitter serotonin, but also serves as a critical building block in the synthesis of a multitude of pharmaceutical agents and functional materials. luc.educhemrj.org The unique electronic properties of the indole ring system, particularly the electron-rich nature of the pyrrole ring, make it a versatile platform for a variety of chemical transformations. rsc.org
The synthesis of the indole core has been a central theme in organic chemistry for over a century, leading to the development of numerous named reactions, including the Fischer, Bartoli, Reissert, and Madelung syntheses. chemrj.org These methods, along with modern catalytic approaches, provide access to a diverse range of substituted indoles, allowing chemists to fine-tune the steric and electronic properties of the final molecules. researchgate.netbohrium.com The functionalization of the indole ring, especially at the C2, C3, and N1 positions, is a key strategy in the development of new chemical entities with desired biological activities.
Significance and Research Context of Nitro-Substituted Indole Systems
The introduction of a nitro group onto the indole scaffold profoundly influences its chemical reactivity and biological profile. researchgate.net Nitro-substituted indoles are of considerable interest due to their synthetic utility and potential applications. researchgate.net The strongly electron-withdrawing nature of the nitro group deactivates the aromatic system towards electrophilic substitution and can alter the regioselectivity of various reactions. mdpi.com This electronic modification is a powerful tool for chemists to modulate the properties of indole derivatives.
Nitroindoles serve as key intermediates in the synthesis of other functionalized indoles. researchgate.net For instance, the nitro group can be readily reduced to an amino group, which can then be further modified, providing a gateway to a wide range of derivatives, including amides, sulfonamides, and other functionalities. smolecule.comresearchgate.net This versatility makes nitroindoles valuable precursors in the construction of complex molecular architectures. Research has shown that the position of the nitro group on the indole ring is crucial in determining the outcome of subsequent chemical transformations.
Current Research Landscape Pertaining to 4-Methyl-6-nitro-1H-indole and Analogues
The specific compound, this compound, and its analogues are subjects of ongoing research interest. The substitution pattern of a methyl group at the 4-position and a nitro group at the 6-position creates a unique electronic and steric environment within the molecule.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H8N2O2 | nih.gov |
| Molecular Weight | 176.175 g/mol | lookchem.com |
| CAS Number | 139121-49-6 | aksci.com |
Synthetic routes to this compound and related structures often involve multi-step sequences. For example, a common strategy involves the nitration of a pre-functionalized indole or the construction of the indole ring from a suitably substituted benzene derivative. The Batcho-Leimgruber indole synthesis, for instance, has been utilized to prepare (4-nitro-1H-indol-6-yl)phosphonic acid derivatives from (4-methyl-3,5-dinitrophenyl)phosphonates. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZHKODNLXFZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for the Elaboration of 4 Methyl 6 Nitro 1h Indole and Analogues
De Novo Synthesis Approaches for Nitroindoles
De novo synthesis, the construction of the indole (B1671886) ring system from acyclic or non-indole precursors, represents the most fundamental approach to accessing specifically substituted indoles. A variety of classical and modern methods have been adapted for the preparation of nitroindoles.
Makosza-type Reactions: A powerful and direct method for the synthesis of 4- and 6-nitroindoles involves the reaction of m-nitroanilines with enolizable ketones in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netclockss.org This reaction proceeds via an oxidative nucleophilic substitution of hydrogen (ONSH) mechanism. researchgate.net The reaction between m-nitroaniline and a ketone like acetone (B3395972) or cyclohexanone (B45756) in an aerated DMSO solution with t-BuOK leads directly to the formation of the corresponding 4- and/or 6-nitroindoles. clockss.org The base facilitates the formation of an enolate anion from the ketone, which then attacks the nitroaromatic ring. researchgate.net The regioselectivity, favoring attack at the positions ortho to the amino group (C4 and C6), leads to a mixture of 4-nitro- and 6-nitroindole (B147325) isomers. researchgate.net
Fischer Indole Synthesis Adaptations: The Fischer indole synthesis is a classic method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and an aldehyde or ketone. tandfonline.comtandfonline.com While versatile, its application to nitroindoles requires the corresponding nitrophenylhydrazine (B1144169) precursors. An improved Fischer synthesis has been reported for preparing various nitroindoles, including 1,3-dimethyl-4-nitroindole. tandfonline.com A specific example involves reacting N-(3-nitrophenyl)-N'-propylidene-hydrazine in 85% phosphoric acid and toluene (B28343) at elevated temperatures to produce a mixture of 3-methyl-4-nitro-1H-indole and 3-methyl-6-nitro-1H-indole in high yield over two steps. chemicalbook.com
Table 1: Examples of Fischer Indole Synthesis for Nitroindoles
| Precursor Arylhydrazone | Acid Catalyst | Product(s) | Yield | Reference |
| N-(3-nitrophenyl)-N'-propylidene-hydrazine | 85% H₃PO₄ | 3-Methyl-4-nitro-1H-indole & 3-Methyl-6-nitro-1H-indole | 86% | chemicalbook.com |
The Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is a modern synthetic tool that enables the direct functionalization of electron-deficient aromatic rings, such as nitroarenes, by C-nucleophiles. researchgate.net This strategy is the mechanistic foundation for the Makosza-type indole synthesis mentioned previously. researchgate.netclockss.org The reaction is initiated by the nucleophilic attack of a carbanion (e.g., a ketone enolate) on the nitroaromatic ring, typically at a position ortho or para to the nitro group, to form a transient anionic species known as a σH adduct. researchgate.netresearchgate.net This intermediate is not stable and requires an oxidizing agent to eliminate a hydride ion and restore aromaticity. In many reported procedures, atmospheric oxygen serves as the oxidant. clockss.org
The process as it applies to nitroindole synthesis from m-nitroaniline can be summarized in two key stages:
ONSH: The enolate of a ketone adds to the m-nitroaniline ring at the C4 or C6 position (ortho to the amino group) to form σH adducts. These adducts are stabilized by intramolecular interactions. researchgate.net
Intramolecular Condensation: Spontaneous oxidation of the adducts by air, followed by a Baeyer-type intramolecular condensation of the resulting ortho-aminonitrobenzyl ketones, yields the final 4- and 6-substituted nitroindoles. researchgate.netresearchgate.net
This strategy has also been extended to intramolecular reactions. For instance, N-methyl-m-nitroacylanilides undergo intramolecular ONSH upon treatment with a strong base to form substituted nitrooxindoles, demonstrating the versatility of this approach for constructing related heterocyclic systems. thieme-connect.com
Cyclocondensation and annulation reactions are pivotal in forming the heterocyclic ring of the indole nucleus. The Baeyer-type intramolecular condensation that finalizes the ONSH-based synthesis of nitroindoles is a prime example of a cyclocondensation reaction. researchgate.net
Modern synthetic chemistry has introduced more sophisticated annulation strategies, often catalyzed by transition metals. A notable example is the Palladium(0)-catalyzed dearomative [3+2] cycloaddition of 3-nitroindoles with vinylcyclopropanes. This highly atom-economical method provides access to complex, functionalized indolines with a fused cyclopentane (B165970) ring, demonstrating a powerful way to build upon a pre-formed nitroindole scaffold. acs.org Cascade reactions, which involve multiple bond-forming events in a single operation, have also been employed. For example, tandem [4+2]–[3+2] cycloaddition cascades initiated from 2-nitroindoles can generate structurally complex polycyclic indole derivatives. rsc.org
Palladium catalysis has become an indispensable tool for the synthesis of heterocycles, including indoles, due to its high efficiency, mild reaction conditions, and excellent tolerance of various functional groups. mdpi.com Several palladium-catalyzed strategies are applicable to the synthesis of nitroindoles.
One approach involves the intermolecular cyclization of terminal alkynes with ortho-substituted anilines, such as 2-haloanilines, via a sequence often involving a Sonogashira cross-coupling followed by nucleophilic attack of the amine onto the triple bond. mdpi.com A more direct method is the palladium-catalyzed reductive cyclization of β-nitrostyrenes. mdpi.comunimi.it This reaction can be performed using carbon monoxide (CO) as the reductant, although the need for pressurized CO can be a drawback. unimi.it A significant advancement is the use of phenyl formate (B1220265) as a CO surrogate, which allows the reaction to be conducted under milder conditions in a simple glass pressure tube. mdpi.com
Palladium-catalyzed C-H activation has also emerged as a powerful route. For example, 3-aryl-2-nitroindoles can be synthesized through the palladium-catalyzed C-H activation/arylation of 2-nitroindoles with aryl bromides. In this reaction, the nitro group acts as a directing group, facilitating the coupling at the C3 position. thieme-connect.com
Table 2: Selected Palladium-Catalyzed Reactions for Nitroindole Synthesis
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
| Reductive Cyclization | β-Nitrostyrenes | PdCl₂(CH₃CN)₂ + phenanthroline | Substituted Indoles | mdpi.com |
| C-H Activation | 2-Nitroindole, Aryl Bromides | Pd(OAc)₂ | 3-Aryl-2-nitroindoles | thieme-connect.com |
| Dearomative Cycloaddition | 3-Nitroindoles, Vinylcyclopropanes | Pd(0) complex | Cyclopentannulated Indolines | acs.org |
The Batcho–Leimgruber indole synthesis is a highly efficient and popular two-step method for preparing indoles, often serving as an alternative to the Fischer synthesis. wikipedia.org The general process starts with an ortho-nitrotoluene derivative. wikipedia.orgclockss.org
Enamine Formation: The o-nitrotoluene is reacted with a formamide (B127407) acetal (B89532), most commonly N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a β-dialkylamino-2-nitrostyrene intermediate (an enamine). wikipedia.orgclockss.org
Reductive Cyclization: The nitro group of the enamine intermediate is reduced, which triggers a spontaneous cyclization and elimination of the dialkylamine to afford the indole product. wikipedia.org
This method is particularly advantageous because many substituted ortho-nitrotoluenes are commercially available or readily synthesized, and the reactions typically proceed in high yield under mild conditions. wikipedia.org A significant modification of this protocol has been applied to the synthesis of complex nitroindole analogues. For instance, (4-methyl-3,5-dinitrophenyl)phosphonates were used as starting materials. Reaction with DMFDMA yielded the corresponding enamines, which were then subjected to reductive cyclization to produce (4-nitro-1H-indol-6-yl)phosphonic acid derivatives. researchgate.net This example demonstrates the robustness of the Batcho-Leimgruber protocol for creating highly functionalized indoles that would be challenging to access otherwise.
The reductive cyclization of a suitably substituted nitroarene is a cornerstone of many indole syntheses, including the final step of the Batcho-Leimgruber protocol. wikipedia.org This strategy relies on the chemical reduction of a nitro group to an amino group, which then acts as an intramolecular nucleophile to close the indole ring. The specific precursor determines the final substitution pattern of the indole.
Common precursors for reductive cyclization include:
o-Nitrostyrenes: As seen in palladium-catalyzed methods, these intermediates cyclize upon reduction to form indoles. mdpi.comunimi.it
o-Nitrobenzyl Ketones: Reduction of the nitro group leads to an o-aminobenzyl ketone, which readily undergoes intramolecular condensation to form an indole. A lead-promoted reductive cyclization under transfer hydrogenation conditions has been developed to produce N-hydroxyindoles from these precursors. acs.org
o-Nitroarylacetonitriles: These precursors, which can be prepared via Vicarious Nucleophilic Substitution (VNS), are readily converted to indoles upon catalytic hydrogenation (e.g., H₂ over Pd/C). psu.eduiupac.org
A wide array of reducing agents can be employed, and the choice of agent can be critical for the reaction outcome. wikipedia.orgresearchgate.net For example, in the synthesis of indolylphosphonates via the Batcho-Leimgruber route, the careful selection of the reducing agent allowed for the selective synthesis of either the (4-nitro-1H-indol-6-yl)phosphonate or the (4-amino-1H-indol-6-yl)phosphonate. researchgate.net
Table 3: Common Reducing Systems for Nitroarene Cyclization to Indoles
| Precursor Type | Reducing Agent(s) | Notes | Reference(s) |
| β-Dialkylamino-2-nitrostyrene | Raney Nickel, Hydrazine | Standard Batcho-Leimgruber conditions. | wikipedia.org |
| β-Dialkylamino-2-nitrostyrene | H₂, Palladium on Carbon (Pd/C) | Catalytic hydrogenation, widely used. | wikipedia.orgclockss.org |
| β-Dialkylamino-2-nitrostyrene | Stannous Chloride (SnCl₂) | Stoichiometric metal reductant. | wikipedia.orgresearchgate.net |
| β-Dialkylamino-2-nitrostyrene | Iron (Fe) in Acetic Acid (AcOH) | Classical conditions for nitro group reduction. | wikipedia.orgresearchgate.net |
| o-Nitroarylacetonitrile | H₂, Palladium on Carbon (Pd/C) | Versatile method for indole synthesis. | iupac.org |
| o-Nitrobenzyl Ketone | Pb, HCOOH, Et₃N | Yields N-hydroxyindoles. | acs.org |
Functionalization of Pre-formed Indole Scaffolds
The modification of an already constructed indole ring system is a common and versatile strategy for accessing a diverse range of substituted indoles. This approach allows for the late-stage introduction of various functional groups, enabling the synthesis of complex molecules.
Electrophilic Aromatic Substitution for Nitro Group Introduction at Specific Positions
Electrophilic aromatic substitution is a fundamental reaction for introducing functional groups onto aromatic rings, including the indole nucleus. The introduction of a nitro group (–NO2) is typically achieved through nitration, a classic example of this reaction type.
Nitration of aromatic compounds is generally carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.commasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. youtube.commasterorganicchemistry.com The benzene (B151609) ring of the indole, being electron-rich, attacks the nitronium ion, leading to the formation of a carbocation intermediate known as an arenium ion. youtube.com A subsequent deprotonation step by a weak base, such as water or the bisulfate ion (HSO₄⁻), restores the aromaticity of the ring and yields the nitro-substituted product. youtube.commasterorganicchemistry.com
The position of nitration on the indole ring is influenced by the directing effects of the existing substituents. The indole nucleus itself is prone to electrophilic attack, particularly at the C3 position. sci-hub.se However, the presence of other substituents on the benzene ring portion can direct the incoming nitro group to specific positions. For the synthesis of 6-nitroindoles, the starting indole must be appropriately substituted to favor nitration at the C6 position. The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards further electrophilic substitution. ck12.orgwikipedia.org
A relevant synthesis involves the nitration of 4-methylindole (B103444). While a direct nitration of 4-methylindole would likely lead to a mixture of isomers, specific reaction conditions can be optimized to favor the formation of 4-methyl-6-nitro-1H-indole.
Nucleophilic Substitution Reactions (e.g., Vicarious Nucleophilic Substitution of Hydrogen, VNS)
While indoles are inherently electron-rich and typically undergo electrophilic substitution, the presence of strongly electron-withdrawing groups, such as a nitro group, can render the indole ring susceptible to nucleophilic attack. sci-hub.se This opens up avenues for functionalization through nucleophilic substitution reactions.
One powerful method in this category is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). VNS allows for the formal substitution of a hydrogen atom in an electrophilic aromatic ring with a nucleophile. researchgate.netsci-hub.se The reaction typically involves a carbanion that possesses a leaving group on the carbanionic carbon. sci-hub.se This carbanion adds to the electron-deficient aromatic ring, ortho or para to the activating group (e.g., a nitro group), to form an anionic σ-adduct. sci-hub.se Subsequent base-induced β-elimination of the leaving group from the adduct leads to the formation of the substituted product. sci-hub.se
VNS has been successfully applied to nitroindoles, enabling the introduction of various side chains. sci-hub.se For instance, 6-nitroindoles can be alkylated at the 7-position using this methodology. sci-hub.se This reaction provides a direct route to functionalized nitroindoles that might be difficult to access through other synthetic pathways. The VNS reaction is a versatile tool for the synthesis of a variety of heterocyclic compounds. iupac.org
| Reaction Type | Description | Key Reagents | Application to Indoles |
| Electrophilic Nitration | Introduction of a nitro group onto the aromatic ring. | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Synthesis of nitroindoles from pre-formed indoles. |
| Vicarious Nucleophilic Substitution (VNS) | Substitution of a hydrogen atom by a nucleophile in an electron-deficient aromatic ring. | Carbanion with a leaving group, Base | Functionalization of nitroindoles at positions activated by the nitro group. |
Derivatization Strategies for Indole Nitrogen and Side Chains
Further functionalization of the this compound scaffold can be achieved by targeting the indole nitrogen and any existing or introduced side chains.
N-Functionalization: The indole nitrogen can be readily derivatized. For instance, N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base. N-arylation is also possible using cross-coupling reactions. beilstein-journals.org The protection of the indole nitrogen with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) or Piv (pivaloyl) group, is often a necessary step in multi-step syntheses to prevent unwanted side reactions at the nitrogen atom. uzh.ch
Side-Chain Functionalization: The methyl group at the C4 position and any side chains introduced, for example, via VNS, can be further modified. The methyl group can potentially undergo oxidation or halogenation under specific conditions. Side chains can be manipulated depending on their functional groups. For example, a cyanoalkyl group introduced via VNS can be hydrolyzed to a carboxylic acid or reduced to an amine.
The reduction of the nitro group at the C6 position to an amino group is a common transformation that opens up a wide range of subsequent derivatization possibilities. This reduction can be achieved using various reducing agents, such as tin chloride or catalytic hydrogenation. The resulting 6-aminoindole (B160974) derivative can then undergo reactions typical of aromatic amines, such as diazotization followed by substitution, or acylation to form amides.
Advanced Cross-Coupling Methodologies for Indole Functionalization
Modern synthetic chemistry has seen a surge in the development and application of transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer powerful tools for the functionalization of the indole ring system. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used for the arylation, vinylation, and alkynylation of haloindoles. researchgate.netnih.gov For example, a bromo- or iodo-substituted this compound could be coupled with a variety of organoboron, organotin, or terminal alkyne partners to introduce diverse substituents. The development of specialized ligands has significantly expanded the scope and efficiency of these reactions. nih.gov
More recently, direct C-H functionalization has emerged as a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. beilstein-journals.orgresearchgate.net These reactions involve the direct coupling of a C-H bond with a suitable reaction partner, often catalyzed by transition metals like palladium, rhodium, or copper. sci-hub.sebeilstein-journals.orgresearchgate.net For the this compound scaffold, C-H activation could potentially be directed to specific positions on the indole ring, offering a streamlined approach to complex derivatives. Photocatalysis is also emerging as a mild and efficient method for indole functionalization. acs.org
| Cross-Coupling Reaction | Catalyst/Reagents | Bond Formed | Application to Indoles |
| Suzuki Coupling | Palladium catalyst, Base, Organoboron reagent | C-C | Arylation of haloindoles. |
| Heck Coupling | Palladium catalyst, Base, Alkene | C-C | Vinylation of haloindoles. |
| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst, Base, Terminal alkyne | C-C | Alkynylation of haloindoles. |
| C-H Functionalization | Transition metal catalyst (e.g., Pd, Rh, Cu) | C-C or C-Heteroatom | Direct introduction of functional groups onto the indole ring without pre-activation. |
Advanced Spectroscopic and Crystallographic Characterization Methodologies for 4 Methyl 6 Nitro 1h Indole
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups and structural features. For nitro-substituted indoles, characteristic peaks for the nitro group (NO2) are particularly informative. The asymmetric and symmetric stretching vibrations of the NO2 group typically appear in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. researchgate.net
In a related compound, diethyl (4-methyl-3,5-dinitrophenyl)phosphonate, the nitro group absorbances were observed at 1541 cm⁻¹ and 1355 cm⁻¹. researchgate.net The N-H stretching vibration in indoles is also a key diagnostic peak, often appearing as a sharp band in the region of 3300-3500 cm⁻¹. Other bands related to C-H, C=C, and C-N vibrations complete the molecular fingerprint.
Table 1: Characteristic FT-IR Vibrational Frequencies for Related Nitro-Indole Structures
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed in Related Compounds (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | 3300-3500 | 3308 | researchgate.net |
| C-H Aromatic Stretch | 3000-3100 | 3077 | researchgate.net |
| C-H Aliphatic Stretch | 2850-3000 | 2963, 2854 | researchgate.net |
| NO₂ Asymmetric Stretch | 1570-1485 | 1541, 1578 | researchgate.netresearchgate.net |
| NO₂ Symmetric Stretch | 1370-1320 | 1355 | researchgate.net |
| C=C Aromatic Stretch | 1400-1600 | - |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations.
For nitro-containing aromatic compounds, the symmetric stretching of the NO₂ group often produces a strong Raman band. In the case of 4-nitro-1H-indole-carboxaldehyde, the NO₂ asymmetric stretch was observed at 1577 cm⁻¹ in the Raman spectrum. researchgate.net The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of 4-Methyl-6-nitro-1H-indole. mjcce.org.mkresearchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and stereochemistry of atoms.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural elucidation.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For this compound, distinct signals are expected for the N-H proton, the aromatic protons on the indole (B1671886) ring, and the protons of the methyl group. The electron-withdrawing nitro group significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm). For instance, in 3-Methyl-6-Nitro-1H-Indole, the proton at the C7 position (adjacent to the nitro group) appears as a doublet at a downfield shift of 8.33 ppm. doi.org
¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Key signals would correspond to the carbons of the indole ring and the methyl group. The positions of the quaternary carbons and the carbons bearing hydrogens can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Nitroindoles
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Compound | Reference |
|---|---|---|---|---|
| H2 | 8.37 (d) | 137.7 | 6-Nitro-1H-indole-3-carboxylic Acid | acs.org |
| H4 | 8.16 (d) | 120.8 | 6-Nitro-1H-indole-3-carboxylic Acid | acs.org |
| H5 | 8.05 (dd) | 116.0 | 6-Nitro-1H-indole-3-carboxylic Acid | acs.org |
| H7 | 8.40 (d) | 108.9 | 6-Nitro-1H-indole-3-carboxylic Acid | acs.org |
| NH | 12.53 (br s) | - | 6-Nitro-1H-indole-3-carboxylic Acid | acs.org |
| C6 | - | 142.7 | 6-Nitro-1H-indole-3-carboxylic Acid | acs.org |
Note: Data for this compound is not fully detailed in the provided results. The table uses data from closely related structures to illustrate expected chemical shifts.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from 1D NMR and establishing the complete bonding network of the molecule. core.ac.uk
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. It is invaluable for tracing out the spin systems within the molecule, for example, identifying the connectivity of the aromatic protons on the benzene (B151609) portion of the indole ring. mdpi.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It allows for the direct assignment of carbon signals based on the already assigned proton signals. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). For example, a correlation would be expected between the methyl protons and the C4 carbon, as well as the adjacent C3a and C5 carbons, confirming the position of the methyl group. researchgate.netresearchgate.net Similarly, correlations from the N-H proton to nearby carbons would help solidify the ring structure assignments. mdpi.com
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule with high accuracy. acs.org It measures the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the calculation of a unique molecular formula. For this compound (C₉H₈N₂O₂), the expected exact mass can be calculated and compared to the experimentally measured value from the HRMS instrument, providing definitive confirmation of the molecular formula. doi.orgrsc.org For instance, the related compound 3-Methyl-6-Nitro-1H-Indole has a calculated [M+H]⁺ of 177.0664 and an experimentally found value of 177.0658, confirming its formula. doi.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. carleton.eduarizona.edu
In a study of 5-nitroindole, a related compound, single crystal X-ray diffraction revealed a monoclinic crystal system (P21/c space group). acs.orgresearchgate.net The structure is stabilized by N–H···O hydrogen bonds, forming chains along the acs.org direction, and dipole-dipole interactions between adjacent, oppositely oriented molecules. acs.org Similarly, the analysis of a 3-(4-methylphenyl)-6-nitro-1H-indazole derivative showed that N—H⋯O and C—H⋯O hydrogen bonds create zigzag chains, which are further linked into layers by other interactions. researchgate.net While the specific crystallographic data for this compound is not present in the search results, the analyses of these analogous structures provide a strong precedent for the types of interactions and packing motifs that would be expected. The planarity of the indole ring and the influence of the nitro group on the crystal packing are recurrent themes. vulcanchem.com
| Feature | Description | Typical Findings in Nitroindoles | Reference |
| Crystal System | The geometric arrangement of the crystal lattice. | Monoclinic systems are common for nitroindole derivatives. | acs.org |
| Space Group | The symmetry group of the crystal. | P21/c is an observed space group for a related nitroindole. | acs.org |
| Key Interactions | The forces holding the molecules together in the crystal. | N–H···O hydrogen bonds, π-π stacking, dipole-dipole interactions. | acs.orgresearchgate.net |
| Molecular Conformation | The spatial arrangement of atoms in the molecule. | The indole core is generally planar, with the nitro group often co-planar to maximize conjugation. | vulcanchem.com |
For a 3-(4-methylphenyl)-6-nitro-1H-indazole, Hirshfeld analysis quantified various intermolecular contacts, providing insights into the forces governing the crystal structure. researchgate.net In another complex indole derivative containing a nitro group, the most significant intermolecular contacts were identified as H⋯O/O⋯H (24.3%), H⋯H (18.4%), and Br⋯H/H⋯Br (16.8%). nih.goviucr.org This detailed breakdown helps in understanding the nature and hierarchy of interactions stabilizing the crystal. mdpi.com The analysis can also generate two-dimensional fingerprint plots, which summarize the intermolecular contacts in the crystal by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). nih.goviucr.org Although a specific Hirshfeld analysis for this compound is not available, studies on analogous compounds demonstrate its utility in providing a detailed picture of the crystal packing environment, which is crucial for understanding the physical properties of the material. researchgate.netmdpi.com
| Interaction Type | Typical Percentage Contribution (example from a related nitro-indole derivative) | Description | Reference |
| H⋯O/O⋯H | 24.3% | Hydrogen bonding and close oxygen-hydrogen contacts. | nih.goviucr.org |
| H⋯H | 18.4% | van der Waals interactions between hydrogen atoms. | nih.goviucr.org |
| Br⋯H/H⋯Br | 16.8% | Halogen bonding and other bromine-hydrogen contacts. | nih.goviucr.org |
| C⋯H/H⋯C | 8.4% | Carbon-hydrogen interactions, including C-H···π. | nih.goviucr.org |
Advanced Spectroscopic Characterization Techniques for Chemical States and Local Environments
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nm of a material's surface. wikipedia.org The method is based on the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. The kinetic energy of these electrons is measured, which allows for the calculation of their binding energy, a value characteristic of the element and its chemical environment. wikipedia.org
XPS is routinely used to analyze nitroaromatic compounds. conicet.gov.arresearchgate.net In the context of this compound, XPS would be invaluable for confirming the presence of nitrogen and oxygen and, more importantly, for distinguishing between the different chemical states of nitrogen (i.e., the indole nitrogen vs. the nitro group nitrogen). The binding energy of the N 1s electron in an indole or pyrrole-like environment is different from that in a nitro group. cdnsciencepub.com For example, XPS analysis of carbon nanodots revealed C 1s peaks at 283.5 eV (C-C), 285.6 eV (C-O), and 287.3 eV (C=O), and O 1s peaks at 530.8 eV (C=O) and 532.4 eV (C-OH/C-O-C), demonstrating the technique's ability to resolve different functional groups. uoc.ac.in Similarly, analysis of nitrogen-containing compounds can distinguish between aromatic nitrogen (like pyridine) and peptide-like nitrogen (like indole). cdnsciencepub.com This capability would allow for a precise characterization of the surface chemistry of this compound.
| Element | Core Level | Expected Chemical States for this compound | Reference |
| Carbon | C 1s | Aromatic C-C/C-H, C-N (indole ring), C-NO₂ | uoc.ac.inresearchgate.net |
| Nitrogen | N 1s | Indole N-H, Nitro N-O | cdnsciencepub.com |
| Oxygen | O 1s | Nitro O=N | uoc.ac.in |
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element in a sample. cern.chiucr.org It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS). nih.govdoi.org
XANES focuses on the region near the absorption edge and provides information about the oxidation state and coordination geometry of the absorbing atom. libretexts.org For organic nitrogen compounds, nitrogen K-edge XANES is particularly informative. cdnsciencepub.comnih.gov The intense 1s → π* transitions are characteristic of the chemical environment. nih.govnih.gov For this compound, N K-edge XANES could differentiate between the indole nitrogen and the nitro group nitrogen due to their distinct electronic structures and bonding environments. cdnsciencepub.com Studies have shown that amide moieties are the dominant N structures in many natural samples, but pyridinic and other heterocyclic structures can also be identified. cdnsciencepub.com
EXAFS refers to the oscillations further above the absorption edge and can be analyzed to determine the types, numbers, and distances of neighboring atoms to the absorbing atom. cern.chdoi.org While more commonly applied to heavier elements, it can provide structural information for lighter elements as well. cern.ch For this compound, EXAFS at the nitrogen K-edge could potentially provide information on the N-C bond lengths within the indole ring and the N-O bond lengths in the nitro group, complementing the data from X-ray diffraction. doi.org The combination of XANES and EXAFS provides a comprehensive picture of the local atomic and electronic environment. nih.govlibretexts.org
| Technique | Information Provided | Application to this compound | Reference |
| XANES/NEXAFS | Oxidation state, coordination geometry, electronic structure (unoccupied states). | Differentiating the electronic environments of the indole nitrogen and the nitro group nitrogen via 1s → π* transitions. | cdnsciencepub.comnih.govlibretexts.org |
| EXAFS | Interatomic distances, coordination numbers, types of neighboring atoms. | Determining bond lengths such as N-C and N-O, providing local structural details. | cern.chdoi.org |
Advanced Imaging Techniques for Morphological and Elemental Analysis
Electron microscopy techniques are indispensable for visualizing the micro- and nanoscale features of solid materials. researchgate.netresearchgate.net For a crystalline organic compound like this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can reveal critical information about its external morphology and internal structure, respectively. researchgate.netwhiterose.ac.uk
SEM is a surface imaging technique that uses a focused beam of electrons to scan a sample's surface, generating signals that reveal information about its topography and composition. carleton.edu It is a powerful tool for studying the external morphology, including the shape, size, and texture of crystalline powders. researchgate.netcarleton.edu
An SEM analysis of a solid sample of this compound would provide high-resolution images of the crystal habits. This information is crucial for understanding the crystallization process and the physical properties of the bulk material. The magnification capabilities of SEM allow for detailed examination of features from millimeters down to the nanometer scale. carleton.edu When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide qualitative and semi-quantitative elemental analysis of the sample, confirming the presence of carbon, nitrogen, and oxygen. carleton.edu
The following table summarizes the potential findings from an SEM analysis of this compound.
| Analytical Mode | Information Obtained | Significance for this compound |
| Secondary Electron (SE) Imaging | Surface topography and morphology. researchgate.net | Visualization of crystal shape (e.g., needles, plates, prisms), size distribution, and surface texture. |
| Backscattered Electron (BSE) Imaging | Compositional contrast. carleton.edu | Identification of different phases or impurities based on atomic number contrast. |
| Energy Dispersive X-ray (EDS) | Elemental composition. researchgate.net | Confirmation of the presence and distribution of C, N, and O in the sample. |
TEM operates by transmitting a beam of electrons through an ultra-thin specimen. researchgate.net The interaction of the electrons with the sample creates an image that provides information about the internal structure, crystallinity, and nanoscale morphology. nih.govacs.org TEM offers significantly higher resolution than SEM, capable of resolving atomic lattices. nih.govnih.gov
The study of organic crystals like this compound by TEM can be challenging due to their sensitivity to the high-energy electron beam. nih.govresearchgate.net However, using low-dose imaging techniques and cryo-TEM can mitigate sample damage. nih.govmdpi.com A successful TEM analysis could yield electron diffraction patterns, which are analogous to X-ray diffraction patterns and can be used to determine the crystal structure, including lattice parameters and space group. whiterose.ac.uk High-resolution TEM (HRTEM) imaging could directly visualize the crystal lattice, revealing the arrangement of molecules and identifying any crystalline defects such as dislocations or stacking faults. nih.govacs.org
The table below details the potential data derived from a TEM analysis of this compound.
| Analytical Mode | Information Obtained | Significance for this compound |
| Bright-Field/Dark-Field Imaging | Morphology and diffraction contrast. | Provides information on particle size, shape, and the presence of crystalline defects. |
| Selected Area Electron Diffraction (SAED) | Crystal structure and orientation. acs.org | Determination of lattice parameters and identification of the crystal system and polymorphism. |
| High-Resolution TEM (HRTEM) | Atomic lattice imaging. nih.gov | Direct visualization of the molecular packing and crystal lattice, enabling the study of local structural order and defects. acs.orgnih.gov |
Computational Chemistry and Theoretical Investigations into the Electronic Structure and Reactivity of 4 Methyl 6 Nitro 1h Indole
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to determine the optimized geometry and various electronic properties of organic compounds, including nitro-substituted indoles. acs.org Functionals such as B3LYP, often paired with basis sets like 6-311G(d,p), have proven effective for calculating the properties of similar heterocyclic systems. researchgate.netresearchgate.nettandfonline.com While direct computational studies on 4-Methyl-6-nitro-1H-indole are not extensively documented, its properties can be reliably inferred from theoretical work on analogous structures.
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. For this compound, calculations would seek the lowest energy conformation. The bicyclic indole (B1671886) core is expected to be largely planar. researchgate.net The primary conformational variables would be the orientation of the nitro group relative to the benzene (B151609) ring and the rotation of the methyl group.
DFT calculations would provide precise bond lengths, bond angles, and dihedral angles that define this optimized structure. In similar nitroaromatic compounds, the C-N bond of the nitro group is typically around 1.47 Å, and the N-O bonds are approximately 1.22 Å. tandfonline.com The planarity of the system facilitates conjugation between the indole ring and the nitro group, which is a critical factor in its electronic properties.
Table 1: Representative Theoretical Geometric Parameters for this compound Note: These values are illustrative and based on DFT calculations of structurally related nitroaromatic and indole compounds.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-NO₂ | ~1.47 Å |
| N-O | ~1.22 Å | |
| C-CH₃ | ~1.51 Å | |
| N-H (pyrrole) | ~1.01 Å | |
| Bond Angles | O-N-O | ~124° |
| C-C-NO₂ | ~119° | |
| Dihedral Angle | C-C-N-O | ~0° or ~180° (near planar) |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. tandfonline.com
For this compound, the HOMO is expected to be delocalized primarily over the electron-rich indole ring system. Conversely, the powerful electron-withdrawing nature of the nitro group means the LUMO will be predominantly localized on this substituent and the adjacent aromatic ring. This spatial separation of FMOs is characteristic of "push-pull" systems and is fundamental to their electronic properties. In a related compound, Ethyl 6-nitro-1H-indole-3-carboxylate, the calculated HOMO-LUMO gap is 3.7081 eV, suggesting that this compound would be a polarizable molecule with potential for intramolecular charge transfer. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Orbital | Predicted Energy (Illustrative) | Primary Localization | Role in Reactivity |
| HOMO | ~ -6.8 eV | Indole Ring (especially pyrrole (B145914) moiety) | Nucleophilic / Electron Donor |
| LUMO | ~ -3.0 eV | Nitro Group and Benzene Ring | Electrophilic / Electron Acceptor |
| ΔE (Gap) | ~ 3.8 eV | Entire Molecule | Indicator of Stability & Reactivity |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. uni-muenchen.de It illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. researchgate.net
Red/Yellow Regions: Indicate negative potential (electron-rich), attractive to electrophiles.
Blue Regions: Indicate positive potential (electron-poor), attractive to nucleophiles.
Green Regions: Indicate neutral potential.
In an MEP map of this compound, the most negative potential (deep red) would be concentrated around the oxygen atoms of the nitro group due to their high electronegativity. researcher.life This makes the nitro group a prime site for interaction with electrophiles or hydrogen bond donors. The region around the N-H bond of the pyrrole ring would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. The π-cloud of the aromatic system would show a moderately negative potential.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This method is exceptionally useful for quantifying delocalization effects, such as conjugation and hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. numberanalytics.comwisc.edu
For this compound, NBO analysis would reveal significant charge delocalization from the electron-rich indole ring (donor) to the electron-withdrawing nitro group (acceptor). The analysis quantifies the stabilization energy associated with these interactions. Key interactions would include the delocalization of π-electrons from the indole C=C bonds into the antibonding π* orbitals of the C-NO₂ group. This intramolecular charge transfer is a defining feature of the molecule's electronic structure and is responsible for its high polarity and stability. acs.orgresearchgate.net
The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are topological analyses of electron density that provide a detailed picture of chemical bonding and electron pairing. jussieu.fr Unlike methods that partition charge, ELF and LOL map regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. nih.gov
An ELF/LOL analysis of this compound would visualize:
Basins of attraction corresponding to the C-C, C-H, C-N, and N-O covalent bonds.
Localization basins for the lone pairs on the pyrrole nitrogen and the oxygen atoms of the nitro group.
The delocalized nature of the π-electron system across the indole scaffold.
These studies help in understanding the nature of the chemical bonds (e.g., single vs. double bond character) and the spatial arrangement of electron pairs, offering a deeper confirmation of the bonding patterns predicted by other methods. tandfonline.com
Prediction and Interpretation of Spectroscopic Data through Theoretical Models
Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating properties related to molecular vibrations and electronic excitations, theoretical models can help assign experimental spectra and validate the computed molecular structure.
DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. For this compound, key predicted vibrational modes would include:
N-H stretching of the pyrrole ring.
Asymmetric and symmetric stretching of the NO₂ group.
C-H stretching from the methyl group and aromatic ring.
C=C and C-N stretching within the indole ring.
A strong correlation between the calculated and experimental frequencies would confirm the accuracy of the optimized geometry. worldscientific.com
Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). growingscience.com The calculations yield the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions. For this molecule, the UV-Vis spectrum would be dominated by π → π* transitions within the conjugated indole system, with the charge-transfer character influenced by the donor (methyl) and acceptor (nitro) groups. researchgate.net
Simulated Vibrational Spectra (FT-IR, Raman)
Detailed experimental or simulated vibrational spectra for this compound are not readily found in the reviewed literature. However, computational studies on similar molecules, such as 4-methyl-3-nitrobenzoic acid and other substituted indoles, provide a framework for predicting its key vibrational modes. scirp.orgmdpi.com Density Functional Theory (DFT) calculations, typically using the B3LYP functional with a basis set like 6-311++G, are a common method for simulating FT-IR and Raman spectra. scirp.org
For this compound, the following characteristic vibrational frequencies can be anticipated:
N-H Stretching: The N-H stretching vibration of the indole ring is expected in the range of 3400-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are predicted to appear between 3000 and 3100 cm⁻¹, while the methyl group's C-H stretching will likely be observed around 2900-3000 cm⁻¹.
NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are strong indicators and are expected in the regions of 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. researchgate.net
C=C Stretching: The aromatic C=C stretching vibrations of the indole ring will likely produce signals in the 1400-1600 cm⁻¹ range.
C-N Stretching: The C-N stretching vibrations are anticipated to be in the 1200-1350 cm⁻¹ region.
Methyl Group Vibrations: The bending vibrations of the methyl group are expected to be observed around 1375 cm⁻¹ and 1450 cm⁻¹.
The simulated Raman spectra would complement the FT-IR data, with non-polar bonds generally showing stronger Raman signals. chemscene.com
Table 1: Predicted Key Vibrational Modes for this compound based on Analogous Compounds
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch | 3400 - 3500 | Medium to Strong | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2900 - 3000 | Medium | Strong |
| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong | Medium |
| Symmetric NO₂ Stretch | 1330 - 1370 | Strong | Medium to Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Strong |
| C-N Stretch | 1200 - 1350 | Medium | Medium |
| CH₃ Bending | ~1450 and ~1375 | Medium | Medium |
Computed NMR Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, is a well-established technique for structure elucidation. imist.mamdpi.comeurjchem.com While specific GIAO calculations for this compound are not available, data from related substituted indoles can provide valuable estimations. imist.maresearchgate.net
The electron-withdrawing nature of the nitro group at the C6 position is expected to deshield the protons and carbons in its vicinity, leading to higher chemical shifts. Conversely, the electron-donating methyl group at the C4 position would cause a shielding effect on nearby nuclei.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |
| N1-H | > 11.0 | - | Indole ring aromaticity, H-bonding |
| C2-H | 7.0 - 7.5 | 120 - 125 | Proximity to N, influence of distant substituents |
| C3-H | 6.5 - 7.0 | 100 - 105 | High electron density at C3 |
| C4-CH₃ | 2.4 - 2.6 | 15 - 20 | Methyl group protons and carbon |
| C4 | - | 130 - 135 | Attached to methyl group |
| C5-H | 7.8 - 8.2 | 115 - 120 | Proximity to both methyl and nitro groups |
| C6 | - | > 140 | Attached to nitro group (strong deshielding) |
| C7-H | 8.0 - 8.5 | 110 - 115 | Proximity to nitro group (strong deshielding) |
| C3a | - | 125 - 130 | Bridgehead carbon |
| C7a | - | 135 - 140 | Bridgehead carbon, adjacent to nitro-bearing ring |
Electronic Absorption Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating electronic absorption spectra and understanding the electronic transitions within a molecule. researchgate.net For this compound, the presence of both an electron-donating group (methyl) and a strong electron-withdrawing group (nitro) on the indole scaffold suggests the possibility of intramolecular charge transfer (ICT) transitions.
TD-DFT calculations on similar donor-acceptor substituted indoles have shown that the electronic transitions are often characterized by a shift in electron density from the donor part of the molecule to the acceptor part. nih.govwikipedia.org The HOMO-LUMO energy gap is a key parameter, with a smaller gap generally indicating a lower energy electronic transition and a red-shifted absorption maximum. nih.gov The electronic absorption spectrum of this compound is expected to show characteristic π-π* transitions of the indole ring, which will be modulated by the substituents. The ICT character of the transitions is likely to result in a strong absorption band in the UV-visible region.
Theoretical Studies of Reaction Mechanisms and Energetics
The reactivity of indoles is significantly influenced by the nature and position of their substituents. The indole ring is inherently electron-rich and prone to electrophilic substitution, typically at the C3 position. researchgate.net However, the presence of a deactivating nitro group and an activating methyl group in this compound makes its reactivity profile more complex.
Activation Energy and Transition State Structure Determination
Computational studies on the electrophilic substitution of substituted indoles can determine the activation energies and transition state structures for reactions at different positions of the indole ring. For this compound, electrophilic attack could potentially occur at several positions, with the preferred site determined by the balance of electronic and steric effects.
Theoretical calculations would likely show that the C3 position remains a favorable site for electrophilic attack due to the strong directing effect of the indole nitrogen. However, the activating effect of the C4-methyl group might enhance reactivity at the C5 and C7 positions, while the deactivating nitro group at C6 would disfavor attack at the C5 and C7 positions. The determination of the activation energies for these different pathways would be crucial for predicting the regioselectivity of electrophilic substitution reactions.
Reaction Pathway Modeling and Selectivity Predictions
Modeling the reaction pathways for both electrophilic and nucleophilic substitution reactions of this compound can provide valuable insights into its synthetic utility. The electron-deficient nature of the benzene ring due to the nitro group makes it susceptible to nucleophilic aromatic substitution. Theoretical modeling can help in understanding the mechanism of such reactions, including the formation of Meisenheimer complexes as intermediates. researchgate.netnii.ac.jp
Furthermore, computational models can predict the selectivity of reactions. For instance, in reactions involving multiple potential sites, such as the different carbon atoms of the indole ring, theoretical calculations can predict the most likely product by comparing the energies of the transition states leading to each product. tandfonline.com
Exploration of Advanced Electronic and Optical Properties
Substituted indoles are known to exhibit interesting electronic and optical properties, including nonlinear optical (NLO) activity. nih.govwikipedia.org The combination of an electron-donating group and an electron-withdrawing group in this compound creates a donor-π-acceptor (D-π-A) system, which is a common motif for molecules with significant NLO properties.
Computational studies on similar D-π-A indole derivatives have shown that the first hyperpolarizability (β), a measure of the second-order NLO response, is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated system. nih.gov It is expected that this compound would possess a significant NLO response due to the charge transfer character of its electronic transitions. DFT calculations could be employed to compute the hyperpolarizability of this molecule and assess its potential for applications in optoelectronic devices. researchgate.net
Nonlinear Optical (NLO) Properties (Polarizability, Hyperpolarizabilities)
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the NLO properties of organic molecules. These properties are governed by the molecule's response to an applied electric field, which can be quantified by polarizability (α) and hyperpolarizabilities (β and γ).
The presence of both an electron-donating group (the indole nitrogen and the methyl group) and a strong electron-withdrawing group (the nitro group) in this compound suggests a push-pull system. Such systems are known to facilitate intramolecular charge transfer (ICT), a key factor for enhancing NLO response. The indole ring acts as a π-conjugated bridge, further promoting electron delocalization, which is crucial for significant NLO effects. tandfonline.com
Theoretical studies on similar nitro-substituted indoles and other heterocyclic systems confirm these principles. For instance, a computational study on Ethyl 6-nitro-1H-indole-3-carboxylate, which also features a nitro-substituted indole core, has been performed. The calculated NLO properties for this related compound provide a valuable reference point. The investigation of (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one (NCTh), another nitro-containing heterocyclic compound, also offers insights into the magnitude of these properties. tandfonline.com
The key NLO parameters are:
Polarizability (α): The measure of the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): The measure of the second-order nonlinear optical response. It is a key indicator for applications like second-harmonic generation (SHG).
Second Hyperpolarizability (γ): The measure of the third-order nonlinear optical response, relevant for phenomena like the optical Kerr effect.
Below is a table of calculated NLO properties for a related nitro-containing heterocyclic compound, (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one (NCTh), calculated using the B3LYP/6-311G(d,p) method. tandfonline.com It is important to note that these values are for NCTh and not for this compound, but they serve as an illustrative example of the NLO properties in a comparable molecular framework.
| Parameter | Value |
|---|---|
| μ (Debye) | 9.28 |
| α (x 10-24 esu) | 49.03 |
| β (x 10-30 esu) | 45.09 |
| γ (x 10-36 esu) | 133.25 |
These significant hyperpolarizability values in related compounds underscore the potential of nitro-substituted indoles, including this compound, as promising NLO materials. tandfonline.com The actual values for this compound would depend on its specific geometry and electronic structure, which would require a dedicated computational study.
Theoretical Design and Screening of Related High-Energy-Density Compounds
The theoretical design and screening of high-energy-density compounds (HEDCs) is a critical area of research for the development of advanced energetic materials. Computational chemistry provides a rapid and safe methodology to predict the performance and stability of novel HEDCs before their synthesis. Key characteristics for a viable HEDC include a high positive heat of formation (HOF), high density, and good thermal stability.
Nitro groups are a common feature in many energetic materials as they contribute significantly to the energy content and density of a compound. The presence of a nitro group on the this compound scaffold makes it a candidate for such theoretical investigations. The indole ring, being a nitrogen-containing heterocycle, can also contribute to a higher heat of formation.
Computational screening of potential HEDCs often involves DFT calculations to determine properties like:
Heat of Formation (HOF): A primary indicator of the energy content of a molecule. Higher positive values are desirable.
Density (ρ): Higher density contributes to higher detonation performance.
Detonation Velocity (D) and Pressure (P): Key performance parameters calculated from HOF and density.
Bond Dissociation Energy (BDE): Used to assess the thermal stability of the molecule. A higher BDE for the weakest bond suggests greater stability.
A DFT study on indole derivatives calculated the heat of formation for several substituted indoles using isodesmic reactions at the B3LYP/6-31G(d,p) level. niscpr.res.in While this compound was not specifically included, the values for related parent structures provide a baseline for estimation.
| Compound | Calculated Heat of Formation (kcal/mol) |
|---|---|
| Indole | 37.5 |
| 4-Methyl-1H-indole | 29.5 |
| 4-Nitro-1H-indole | 28.3 |
Applications in Advanced Chemical Research and Materials Science
A Versatile Precursor in Complex Organic Synthesis
The strategic placement of the methyl and nitro groups on the indole (B1671886) scaffold of 4-Methyl-6-nitro-1H-indole provides chemists with a versatile building block for constructing a variety of intricate molecular architectures.
Crafting Pyrroloindoles and Carbazoles
The indole nucleus is a common feature in numerous biologically active natural products and pharmaceutical agents. rsc.org The synthesis of more complex heterocyclic systems, such as pyrroloindoles and carbazoles, often utilizes functionalized indoles as starting materials. Pyrroloindoles, which contain a pyrrole (B145914) ring fused to the indole structure, are present in anticancer agents like CC-1065. beilstein-journals.org The synthesis of these structures can be achieved through various methods, including the Fischer indole synthesis from indol-5-ylhydrazones. beilstein-journals.org
Carbazoles, tricyclic aromatic compounds with a pyrrole ring fused between two benzene (B151609) rings, are of significant interest due to their diverse biological activities and applications in optoelectronic devices. metu.edu.tr The synthesis of functionalized carbazoles can be accomplished through Diels-Alder reactions of indole-based dienes with various dienophiles. metu.edu.tr While specific examples detailing the direct use of this compound in these syntheses are not prevalent, its structure is analogous to intermediates used in these complex reactions. For instance, the synthesis of carbazoles has been achieved from indole derivatives through domino Diels-Alder reactions. beilstein-journals.org
Pathway to Phosphonylated Indole Derivatives
Research has demonstrated a methodology for the synthesis of (4-nitro-1H-indol-6-yl)phosphonates. researchgate.netresearchgate.net This process involves the transformation of (4-methyl-3,5-dinitrophenyl)phosphonates, which can be derived from p-tolylphosphonic acid. researchgate.net The key step is a SnCl2-mediated cyclization of an intermediate enamine, (E)-{4-[2-(dimethylamino)vinyl]-3,5-dinitrophenyl}phosphonates, to yield the desired (4-nitro-1H-indol-6-yl)phosphonates. researchgate.netresearchgate.net This method provides a route to previously unreported phosphonylated indoles, which are valuable scaffolds in medicinal chemistry. researchgate.net The choice of reducing agent during the cyclization is crucial for selectively obtaining either the 4-nitro or the 4-amino-1H-indol-6-yl)phosphonates. researchgate.net
A plausible synthetic pathway could involve a similar strategy starting from a precursor related to this compound, highlighting its potential as a foundational element for creating novel phosphonylated indole derivatives.
A Building Block for Functionalized Heterocycles
The indole ring system is a fundamental component in a vast array of biologically active compounds and serves as a crucial building block in heterocyclic synthesis. sigmaaldrich.com The presence of reactive sites on the this compound molecule, particularly the nitro group, allows for a variety of chemical transformations. The nitro group can be reduced to an amino group, which can then participate in further reactions to build more complex heterocyclic structures. cymitquimica.com
This versatility makes this compound and its derivatives valuable intermediates for creating a diverse range of functionalized heterocycles. mdpi.com These heterocycles are key components in many pharmaceuticals, and the unique substitution pattern offered by precursors like this compound can lead to novel molecular frameworks with potential biological activity. mdpi.com
Innovations in Analytical Chemistry
Beyond its role in synthesis, this compound and its related derivatives have shown significant promise in advancing analytical techniques, especially in the field of mass spectrometry.
Pioneering Novel MALDI Matrix Frameworks
In the field of analytical chemistry, nitro-indole derivatives have been identified as a novel class of matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. acs.orgnih.gov A study investigating five different nitro-indole derivatives, including 3-methyl-6-nitro-1H-indole, which is structurally similar to this compound, demonstrated their effectiveness as MALDI matrices. acs.orgnih.gov These new matrices are capable of producing both positive and negative ions, making them suitable for a broad range of analytes. acs.orgnih.gov
Boosting Ionization Efficiency in Mass Spectrometry
The performance of these nitro-indole matrices was compared to several commonly used matrices, such as 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA). acs.orgnih.gov The study revealed that the nitro-indole derivatives, as a new matrix framework, led to improved ionization efficiency for complex mixtures. acs.orgnih.gov Specifically, they resulted in reduced ion suppression and better detection sensitivity for various analytes including lipids, peptides, and proteins. acs.orgnih.gov This enhancement in ionization efficiency is a critical factor for the successful analysis of complex biological and environmental samples. acs.orgnih.gov
Potential in Materials Science
The unique electronic and structural characteristics of the indole nucleus, modified by the presence of both an electron-donating methyl group and a strong electron-withdrawing nitro group, position this compound and its isomers as compounds of interest in advanced materials science. Research has primarily focused on their application as analytical materials, with emerging potential in optical and energetic materials.
Application as MALDI Matrices
A significant area of application for nitro-indole derivatives is in the field of analytical chemistry, specifically as matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. A 2024 study investigated a series of synthetic nitro-indole (NI) derivatives, including isomers of this compound such as 3-Methyl-4-nitro-1H-indole (3,4-MNI) and 3-Methyl-6-nitro-1H-indole (3,6-MNI), as novel dual-polarity matrices. acs.orgnih.gov
These NI matrices were found to be effective for the analysis of a wide range of analytes, including lipids, peptides, proteins, and glycans. acs.org A key finding was their ability to produce both positive and negative ions, a desirable "dual-polarity" characteristic that enhances their versatility compared to many standard matrices. acs.orgnih.gov
Detailed Research Findings:
The research demonstrated that the performance of these nitro-indole matrices was comparable or superior to several commonly used matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). acs.orgnih.gov
Enhanced Sensitivity and Reduced Suppression: The 3,4-MNI isomer, in particular, showed excellent performance, resulting in reduced ion suppression and greater detection sensitivity for complex mixtures. acs.orgnih.gov
Imaging Applications: Another derivative, 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI), was identified as the most effective matrix for MALDI imaging of blueberry tissue, highlighting the potential of this class of compounds in spatially resolved molecular analysis. acs.orgnih.gov
Analyte Versatility: The study successfully used these matrices for the analysis of diverse molecules, from small molecules like perfluorooctanesulfonic acid (PFOS) in water to large proteins. acs.orgnih.gov
The effectiveness of these compounds as MALDI matrices is attributed to their strong absorption in the UV range (consistent with the laser wavelengths used in MALDI) and their ability to co-crystallize with analytes and facilitate efficient proton transfer upon laser irradiation. The presence of the nitro group is crucial for their function as it acts as a strong chromophore and a proton acceptor.
Interactive Data Table: Comparison of Nitro-Indole (NI) Matrix Performance
| Analyte Class | NI Matrix Isomer | Performance Relative to Standard Matrices (CHCA, DHB, etc.) | Key Finding | Reference |
| Complex Mixtures (e.g., lipids, proteins) | 3-Methyl-4-nitro-1H-indole (3,4-MNI) | Superior | Reduced ion suppression and better detection sensitivity. | acs.orgnih.gov |
| Plant Tissue Imaging (Blueberry) | 2,3-Dimethyl-6-nitro-1H-indole (2,3,6-DMNI) | Superior | Enhanced ionization in the negative ion mode for specific m/z regions. | acs.orgnih.gov |
| Peptides, Proteins, Glycans | General Nitro-Indole (NI) Derivatives | Comparable / Superior | Effective in both positive and negative ion modes (Dual-Polarity). | acs.orgnih.gov |
| Perfluorooctanesulfonic acid (PFOS) | 3-Methyl-4-nitro-1H-indole (3,4-MNI) | High Accuracy & Precision | Achieved a limit of quantification of 0.5 ppb in tap water. | acs.orgnih.gov |
Potential in Non-Linear Optical (NLO) Materials
Indole derivatives are recognized as promising scaffolds for non-linear optical (NLO) materials. researchgate.netrsc.org The fundamental requirement for a molecule to exhibit NLO properties is the presence of an electron donor and an electron acceptor group connected by a π-conjugated system. This arrangement creates a significant difference between the ground and excited state dipole moments, which is essential for second-order NLO activity.
In this compound, the indole ring acts as a π-system, the methyl group is a weak electron donor, and the nitro group is a very strong electron acceptor. This "push-pull" electronic structure suggests a potential for NLO applications. Research on related ethenyl indoles has shown that the presence of a strong electron-attracting substituent, such as a nitro group, can lead to a significantly larger NLO response compared to derivatives with weaker electron-withdrawing or donating groups. rsc.org While specific NLO studies on this compound have not been reported, its molecular architecture aligns with the design principles for creating NLO chromophores.
Potential as Energetic Materials
Theoretical studies have explored the potential of nitro-substituted indole derivatives as high-energy-density compounds (HEDCs). tandfonline.com The energy content of such molecules is directly related to the number of nitro groups, which act as oxidizers, and the carbon-hydrogen framework, which acts as the fuel. Calculations have shown that increasing the degree of nitration on an indole ring leads to compounds with excellent detonation velocities and pressures. tandfonline.com While this compound is a mono-nitro compound and would not be classified as a high-energy-density material, the presence of the nitro group does impart energetic characteristics. This suggests it could be a precursor or building block in the synthesis of more complex energetic materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methyl-6-nitro-1H-indole, and how can regioselectivity in nitration be controlled?
- Methodological Answer : The synthesis typically involves nitration of 4-methylindole. Regioselectivity for the 6-position is influenced by reaction conditions (e.g., mixed acid systems at controlled temperatures). Computational modeling (e.g., DFT calculations) can predict electrophilic attack sites. Experimental validation via HPLC or GC-MS monitors byproduct formation. For regioselective nitration, meta-directing groups like methyl at the 4-position favor nitration at the 6-position due to electronic and steric effects .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- NMR : -NMR identifies the indole NH proton (~12 ppm) and methyl group (singlet ~2.5 ppm). -NMR distinguishes nitro (C-NO) at ~140-150 ppm.
- IR : Nitro group absorption at ~1520 cm (asymmetric stretch) and ~1350 cm (symmetric stretch).
- MS : Molecular ion peak at m/z 176 (CHNO) with fragmentation patterns confirming the indole scaffold.
Cross-referencing with crystallographic data (e.g., Cambridge Structural Database) ensures accuracy .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use fume hoods for synthesis due to potential nitro compound explosivity.
- Wear nitrile gloves and goggles; avoid skin contact (irritant properties inferred from analogous nitroindoles ).
- Emergency measures: For inhalation, move to fresh air; for skin contact, wash with soap and water. Store in cool, dry conditions away from reducing agents.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bond angles or torsion angles of this compound derivatives?
- Methodological Answer : Use SHELXL for refinement to analyze X-ray diffraction data. Compare torsion angles (e.g., C3–C4–C5–C6) with computational models (Mercury or Olex2 software). Discrepancies may arise from crystal packing effects or solvent interactions. Validate via Hirshfeld surface analysis to identify intermolecular forces influencing geometry .
Q. What strategies address conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) in studies of this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Establish EC/IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity.
- Enzyme Assays : Test inhibition of target enzymes (e.g., PKA or kinases mentioned in indole studies ).
- Data Triangulation : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects. Use statistical tools (ANOVA with Tukey post-hoc) to validate reproducibility .
Q. How can computational methods (docking, MD simulations) predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with AMBER force fields to model binding to receptors (e.g., AMPA or HSF1 ). Validate with experimental IC values.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding networks.
- QSAR : Develop models using Gaussian-derived descriptors (HOMO/LUMO, electrostatic potential) to correlate structure with activity .
Q. What methodologies improve the reproducibility of pharmacological studies involving this compound?
- Methodological Answer :
- Standardized Assays : Follow OECD guidelines for cytotoxicity (e.g., MTT assay) and antimicrobial tests (e.g., CLSI broth microdilution).
- Data Archiving : Deposit raw spectra, crystallographic data (CIF files), and bioactivity datasets in public repositories (e.g., PubChem ).
- Blinded Analysis : Use double-blind protocols in cell-based assays to minimize bias. Include positive/negative controls (e.g., doxorubicin for cytotoxicity) .
Data Management and Validation
Q. How should researchers handle large datasets (e.g., crystallographic, spectroscopic) for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
